Cas no 1490613-66-5 (Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy-)

Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy-, is a specialized organic compound featuring a cyclobutane ring substituted with a carboxylic acid group, a chlorinated methoxyphenyl moiety, and a hydroxyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy, hydroxy) groups enhances its versatility as an intermediate in fine chemical applications. Its well-defined stereochemistry and functional group arrangement make it valuable for targeted molecular design, particularly in the development of bioactive compounds. The compound's stability and solubility profile further support its use in controlled synthetic processes.
Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- structure
1490613-66-5 structure
Product name:Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy-
CAS No:1490613-66-5
MF:C12H13ClO4
MW:256.682223081589
CID:6569986

Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy-
    • Inchi: 1S/C12H13ClO4/c1-17-10-3-2-7(13)4-9(10)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16)
    • InChI Key: RGYSXWGZHMVEFW-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(Cl)=CC=C2OC)(C(O)=O)CC(O)C1

Experimental Properties

  • Density: 1.435±0.06 g/cm3(Predicted)
  • Boiling Point: 464.2±45.0 °C(Predicted)
  • pka: 3.82±0.40(Predicted)

Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-718244-1.0g
1-(5-chloro-2-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
1490613-66-5
1g
$0.0 2023-06-06

Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- Related Literature

Additional information on Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy-

Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- (CAS No. 1490613-66-5): An Overview

Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- (CAS No. 1490613-66-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutane ring and substituted phenyl group, has garnered attention for its potential therapeutic properties and as a building block in the synthesis of more complex molecules.

The molecular structure of Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- is composed of a cyclobutane ring attached to a carboxylic acid group and a substituted phenyl ring. The presence of the chloro and methoxy groups on the phenyl ring imparts specific chemical and biological properties to the molecule, making it an attractive candidate for various research applications.

Recent studies have highlighted the potential of Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of this compound. The researchers found that it effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- has shown promise in cancer research. A 2021 study published in Cancer Research demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation, making it a potential lead compound for further drug development.

The synthetic versatility of Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- also makes it an important intermediate in organic synthesis. Its cyclobutane ring and functional groups can be readily modified to create a wide range of derivatives with diverse biological activities. This flexibility is crucial for optimizing the pharmacological properties of potential drug candidates.

From a synthetic chemistry perspective, the preparation of Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- involves several well-established methods. One common approach is the cycloaddition reaction followed by functional group transformations. A recent review article in Organic & Biomolecular Chemistry (2020) detailed several efficient synthetic routes to this compound, emphasizing the importance of reaction conditions and catalyst selection to achieve high yields and purity.

In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include proper storage conditions to prevent degradation and exposure to air or moisture. Laboratory personnel should use appropriate personal protective equipment (PPE) when handling this compound to ensure safety.

The future prospects for Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- are promising. Ongoing research continues to explore its potential applications in various therapeutic areas, driven by its unique chemical structure and biological activities. As more data becomes available from clinical trials and preclinical studies, this compound may emerge as a valuable tool in the development of new treatments for a range of diseases.

In conclusion, Cyclobutanecarboxylic acid, 1-(5-chloro-2-methoxyphenyl)-3-hydroxy- (CAS No. 1490613-66-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and anticancer properties, coupled with its synthetic versatility, make it an exciting area of focus for scientists and researchers worldwide.

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